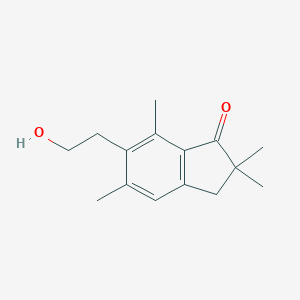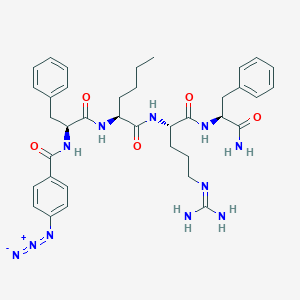
3-Heptene-2,5-dione, 6-methyl-, (E)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Heptene-2,5-dione, 6-methyl-, (E)-(9CI) is an organic compound with the molecular formula C8H12O2. It is a diketone with a double bond, making it an interesting subject for various chemical reactions and applications. This compound is known for its presence in certain natural products and its potential use in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptene-2,5-dione, 6-methyl-, (E)-(9CI) can be achieved through several methods. One common approach involves the aldol condensation of acetone with methyl vinyl ketone, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the double bond.
Industrial Production Methods
In an industrial setting, the production of 3-Heptene-2,5-dione, 6-methyl-, (E)-(9CI) may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-Heptene-2,5-dione, 6-methyl-, (E)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond or the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
3-Heptene-2,5-dione, 6-methyl-, (E)-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound has been studied for its potential biological activities, including its role in plant metabolism and defense mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its unique chemical properties.
作用机制
The mechanism of action of 3-Heptene-2,5-dione, 6-methyl-, (E)-(9CI) involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may act as a signaling molecule or participate in enzymatic reactions. The compound’s double bond and carbonyl groups allow it to engage in a variety of chemical interactions, influencing its reactivity and function.
相似化合物的比较
Similar Compounds
6-Methyl-5-hepten-2-one: This compound is similar in structure but lacks one of the carbonyl groups.
3-Heptene-2,5-dione: This compound has a similar backbone but does not have the methyl group at the sixth position.
Uniqueness
3-Heptene-2,5-dione, 6-methyl-, (E)-(9CI) is unique due to its combination of a double bond and two carbonyl groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
156666-85-2 |
|---|---|
分子式 |
C8H12O2 |
分子量 |
140.18 g/mol |
IUPAC 名称 |
(E)-6-methylhept-3-ene-2,5-dione |
InChI |
InChI=1S/C8H12O2/c1-6(2)8(10)5-4-7(3)9/h4-6H,1-3H3/b5-4+ |
InChI 键 |
BWSZTLQPKADLGT-SNAWJCMRSA-N |
SMILES |
CC(C)C(=O)C=CC(=O)C |
手性 SMILES |
CC(C)C(=O)/C=C/C(=O)C |
规范 SMILES |
CC(C)C(=O)C=CC(=O)C |
同义词 |
3-Heptene-2,5-dione, 6-methyl-, (E)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


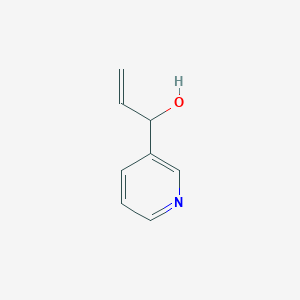


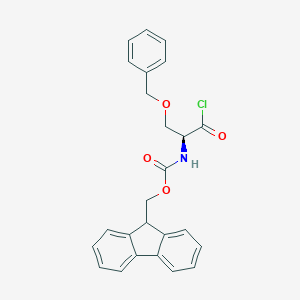



![ACETAMIDE, N-[[(1-ETHOXYCYCLOPROPYL)OXY]METHYL]-N-METHYL- (9CI)](/img/structure/B129077.png)

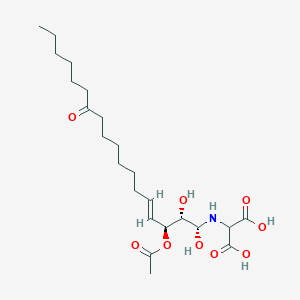
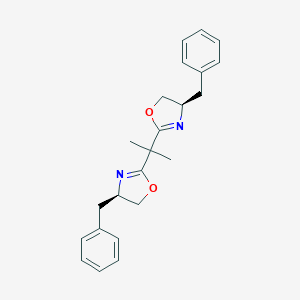
![(1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-Hydroxyprop-1-ynyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol](/img/structure/B129081.png)
